PAO Substrate Affinity vs. Spermine
N1-Acetylspermidine is a high-affinity substrate for recombinant human N1-acetylpolyamine oxidase (hPAO), whereas spermine is not efficiently oxidized by this enzyme. This distinction is critical for experiments relying on PAO activity, as the enzyme's substrate preference is absolute [1].
| Evidence Dimension | Enzyme Kinetics (Km and Kcat) |
|---|---|
| Target Compound Data | Km = 2.1 µM; Kcat = 15.0 s⁻¹ |
| Comparator Or Baseline | Spermine: Not efficiently oxidized |
| Quantified Difference | Qualitative difference; target compound is a substrate, comparator is not. |
| Conditions | Recombinant human N1-acetylpolyamine oxidase (hPAO) assay |
Why This Matters
This data is essential for scientists developing PAO activity assays, studying polyamine catabolism, or investigating tumor cell sensitivity to polyamine analogues, as the use of non-acetylated substrates like spermine would yield negative results.
- [1] Wang Y, Hacker A, Murray-Stewart T, Frydman B, Valasinas A, Fraser AV, Woster PM, Casero RA. Properties of recombinant human N1-acetylpolyamine oxidase (hPAO): potential role in determining drug sensitivity. Cancer Chemother Pharmacol. 2005;56:83–90. View Source
